molecular formula C10H11N3O2 B119539 methyl 3-(methylamino)-1H-indazole-1-carboxylate CAS No. 146941-96-0

methyl 3-(methylamino)-1H-indazole-1-carboxylate

Cat. No. B119539
M. Wt: 205.21 g/mol
InChI Key: PNEMSSZWQVJJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

Methyl 3-(methylamino)-1H-indazole-1-carboxylate is known to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, methyl 3-(methylamino)-1H-indazole-1-carboxylate can modulate the activity of serotonin, a neurotransmitter that plays a crucial role in these processes.

Biochemical And Physiological Effects

Studies have shown that methyl 3-(methylamino)-1H-indazole-1-carboxylate can induce anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory retention. These effects are thought to be mediated by the activation of the serotonin 5-HT1A receptor.

Advantages And Limitations For Lab Experiments

Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a useful tool for studying the function of the serotonin 5-HT1A receptor and its role in various physiological and behavioral processes. Its unique properties make it an attractive candidate for drug development. However, its use in lab experiments is limited by its potential toxicity and lack of selectivity for the 5-HT1A receptor.

Future Directions

There are several future directions for research on methyl 3-(methylamino)-1H-indazole-1-carboxylate. One area of interest is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, the use of methyl 3-(methylamino)-1H-indazole-1-carboxylate as a tool for studying the function of other receptors in the brain is an area of potential research.

Synthesis Methods

The synthesis of methyl 3-(methylamino)-1H-indazole-1-carboxylate involves the reaction of 3-nitrobenzoic acid with methylamine in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to obtain the final product. This method is efficient and yields a high purity product.

Scientific Research Applications

Methyl 3-(methylamino)-1H-indazole-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, drug discovery, and neuroscience. It has been used as a scaffold for the development of novel drugs and as a tool for studying the function of certain receptors in the brain.

properties

CAS RN

146941-96-0

Product Name

methyl 3-(methylamino)-1H-indazole-1-carboxylate

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(methylamino)indazole-1-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-11-9-7-5-3-4-6-8(7)13(12-9)10(14)15-2/h3-6H,1-2H3,(H,11,12)

InChI Key

PNEMSSZWQVJJHF-UHFFFAOYSA-N

SMILES

CNC1=NN(C2=CC=CC=C21)C(=O)OC

Canonical SMILES

CNC1=NN(C2=CC=CC=C21)C(=O)OC

synonyms

1H-Indazole-1-carboxylicacid,3-(methylamino)-,methylester(9CI)

Origin of Product

United States

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